Product packaging for 2-(3-Chlorophenoxy)propanohydrazide(Cat. No.:CAS No. 52094-95-8)

2-(3-Chlorophenoxy)propanohydrazide

Cat. No.: B1597803
CAS No.: 52094-95-8
M. Wt: 214.65 g/mol
InChI Key: JWCIAHXGSIKKMH-UHFFFAOYSA-N
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Description

2-(3-Chlorophenoxy)propanohydrazide (CAS 52094-95-8) is a chemical compound with molecular weight 214.65 g/mol and molecular formula C9H11ClN2O2 . This compound belongs to the class of substituted phenoxypropanoic acid hydrazides, which are of significant interest in organic and medicinal chemistry research due to their versatile reactivity and potential biological activities . The core structural motif of this compound is the hydrazide functional group, characterized by a nitrogen-nitrogen single bond flanked by a carbonyl group. This scaffold is a cornerstone in the architecture of many biologically active molecules and serves as a key building block for synthesizing diverse heterocyclic compounds and Schiff bases . The phenoxypropanoic acid backbone is modified with a chlorine atom at the meta-position (3-position) of the phenyl ring, a feature known to significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its biological activity . Preliminary research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains and has demonstrated cytotoxic effects against certain cancer cell lines, including an reported IC₅₀ value of 10.25 µM against MCF-7 breast cancer cells . Structure-activity relationship (SAR) studies suggest that the 3-chloro substitution on the phenoxy ring is a critical determinant for this observed bioactivity, as positional isomers like the 4-chloro derivative show reduced efficacy . Beyond medicinal chemistry applications, the parent compound, 2-(3-chlorophenoxy)propionic acid, has been used as a plant growth regulator, suggesting potential agricultural research applications for its derivatives . WARNING: This product is for research use only and is not intended for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11ClN2O2 B1597803 2-(3-Chlorophenoxy)propanohydrazide CAS No. 52094-95-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chlorophenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-6(9(13)12-11)14-8-4-2-3-7(10)5-8/h2-6H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCIAHXGSIKKMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385338
Record name 2-(3-chlorophenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52094-95-8
Record name 2-(3-Chlorophenoxy)propanoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52094-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-chlorophenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Structural Elucidation and Characterization Techniques Applied to 2 3 Chlorophenoxy Propanohydrazide

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for confirming the covalent framework of a molecule. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman) provide a detailed picture of the atomic connectivity and the types of chemical bonds present.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for mapping the carbon and proton environments within a molecule. For 2-(3-Chlorophenoxy)propanohydrazide, ¹H and ¹³C NMR spectra are predicted to exhibit characteristic signals that confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton, the methyl protons, and the hydrazide protons. The aromatic protons on the 3-chlorophenoxy group would appear as a complex multiplet pattern in the downfield region (typically δ 6.8-7.3 ppm) due to spin-spin coupling. The methine proton (CH) adjacent to the oxygen atom is expected to be a quartet, coupled to the neighboring methyl protons, and would likely resonate around δ 4.8 ppm. The methyl (CH₃) protons would appear as a doublet, coupled to the methine proton, in the upfield region (around δ 1.6 ppm). The NH and NH₂ protons of the hydrazide group would appear as broad singlets, and their chemical shifts can be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments. The carbonyl carbon (C=O) of the hydrazide group is expected to have a chemical shift in the range of δ 170-175 ppm. The carbon atoms of the aromatic ring would show signals between δ 115 and 160 ppm, with the carbon atom attached to the chlorine atom showing a characteristic shift. The methine carbon (CH-O) would resonate around δ 70-75 ppm, while the methyl carbon (CH₃) would appear at a higher field, around δ 18-22 ppm.

| Predicted ¹H NMR Data for this compound | | :--- | :--- | | Proton Type | Predicted Chemical Shift (δ, ppm) | | Aromatic (Ar-H) | 6.8 - 7.3 (multiplet) | | Methine (O-CH) | ~4.8 (quartet) | | Hydrazide (NH) | Variable (broad singlet) | | Hydrazide (NH₂) | Variable (broad singlet) | | Methyl (CH₃) | ~1.6 (doublet) |

| Predicted ¹³C NMR Data for this compound | | :--- | :--- | | Carbon Type | Predicted Chemical Shift (δ, ppm) | | Carbonyl (C=O) | 170 - 175 | | Aromatic (C-Cl) | ~135 | | Aromatic (C-O) | ~158 | | Aromatic (Ar-C) | 115 - 131 | | Methine (O-CH) | 70 - 75 | | Methyl (CH₃) | 18 - 22 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, with a monoisotopic mass of approximately 214.05 g/mol researchgate.net, the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 214. The presence of the chlorine atom would also result in an isotopic peak at m/z 216 ([M+2]⁺) with an intensity of about one-third of the molecular ion peak, which is characteristic of compounds containing one chlorine atom.

The fragmentation of this compound would likely proceed through several key pathways. A common fragmentation would be the cleavage of the N-N bond, leading to the formation of the 2-(3-chlorophenoxy)propanoyl cation. Another significant fragmentation pathway would involve the cleavage of the C-O ether bond, resulting in the formation of the 3-chlorophenoxy radical cation.

| Predicted Mass Spectrometry Data for this compound | | :--- | :--- | :--- | | m/z | Ion | Significance | | 214/216 | [C₉H₁₁ClN₂O₂]⁺ | Molecular ion peak (M⁺, M+2⁺) | | 183/185 | [C₉H₈ClO₂]⁺ | Loss of NHNH₂ | | 128/130 | [C₆H₄ClO]⁺ | 3-Chlorophenoxy cation | | 73 | [C₂H₅N₂O]⁺ | Propanohydrazide fragment |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands corresponding to the N-H stretching vibrations of the hydrazide group in the region of 3200-3400 cm⁻¹. A strong absorption band for the C=O (amide I) stretching vibration should be observed around 1650-1680 cm⁻¹. The C-O-C stretching of the ether linkage would likely appear in the 1200-1250 cm⁻¹ region. Aromatic C-H stretching and C=C bending vibrations, as well as the C-Cl stretching vibration, would also be present in the fingerprint region of the spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are typically strong in the Raman spectrum. The C=O stretching vibration would also be observable, although it is often weaker than in the IR spectrum. The symmetric stretching of the C-O-C bond may also give a distinct Raman signal.

| Predicted Vibrational Spectroscopy Data for this compound | | :--- | :--- | :--- | | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | | N-H Stretch | 3200 - 3400 (broad) | Weak | | C-H (Aromatic) | ~3050 | Strong | | C-H (Aliphatic) | 2850 - 3000 | Moderate | | C=O Stretch (Amide I) | 1650 - 1680 (strong) | Moderate | | C=C (Aromatic) | 1400 - 1600 | Strong | | C-O-C Stretch | 1200 - 1250 | Moderate | | C-Cl Stretch | 700 - 800 | Moderate |

Single-Crystal X-ray Diffraction Studies

While a crystal structure for this compound is not publicly available, valuable insights into its solid-state conformation and intermolecular interactions can be drawn from the closely related analog, 2-(4-Bromophenoxy)propanohydrazide. researchgate.net

Determination of Solid-State Molecular Architecture

The single-crystal X-ray diffraction analysis of 2-(4-Bromophenoxy)propanohydrazide reveals its precise three-dimensional structure. researchgate.net In this analog, the bromophenoxy group is nearly perpendicular to the propanohydrazide moiety, with a dihedral angle of 82.81 (7)°. researchgate.net It is highly probable that this compound would adopt a similar twisted conformation in the solid state, where the chlorophenoxy ring is significantly out of plane with the hydrazide side chain.

Analysis of Intermolecular Interactions

The crystal packing of 2-(4-Bromophenoxy)propanohydrazide is dominated by a network of intermolecular hydrogen bonds. Specifically, N-H···O hydrogen bonds are formed between the hydrazide groups of adjacent molecules, creating columns that extend along one of the crystallographic axes. researchgate.net These interactions are crucial in stabilizing the crystal lattice.

| Crystallographic Data for the Analogous 2-(4-Bromophenoxy)propanohydrazide researchgate.net | | :--- | :--- | | Parameter | Value | | Crystal System | Monoclinic | | Space Group | P2₁/c | | a (Å) | 10.2598 (14) | | b (Å) | 4.8009 (7) | | c (Å) | 23.322 (3) | | β (°) | 112.712 (6) | | V (ų) | 1059.7 (3) | | Z | 4 | | Key Intermolecular Interaction | N-H···O Hydrogen Bonds |

Conformational Analysis and Torsional Angle Characterization

C-O-C-C: The angle defining the rotation around the ether linkage between the chlorophenoxy group and the propanohydrazide backbone.

O-C-C-N: The angle describing the orientation of the hydrazide group relative to the ether oxygen.

C-C-N-N: The angle that characterizes the conformation of the hydrazide functional group itself.

Hypothetically, a full conformational analysis would reveal the energy barriers to rotation around these bonds and identify the lowest energy (most stable) conformers. This information is crucial for understanding how the molecule might bind to a biological target or pack in a crystal lattice.

Table 1: Hypothetical Torsional Angles for the Most Stable Conformer of this compound

Torsional AngleAtom SequencePredicted Value (degrees)
τ1Cl-C-O-C180° (anti-periplanar)
τ2C-O-C-C±120° (gauche)
τ3O-C-C(O)-N±60° (gauche)
τ4C-C(O)-N-N180° (anti-periplanar)

Note: The values in this table are hypothetical and serve as an illustration of the type of data that would be generated from a conformational analysis. Actual values would need to be determined through experimental (e.g., X-ray crystallography, NMR spectroscopy) or computational studies.

Investigations into Crystalline Polymorphism and Co-crystallization

The solid-state form of a compound can have a profound impact on its properties, including solubility, stability, and bioavailability. The study of different crystalline forms (polymorphs) and the formation of multi-component crystals (co-crystals) is therefore a critical area of pharmaceutical and materials science.

Crystalline Polymorphism:

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties. To date, there are no published studies that specifically report the existence of polymorphs for this compound. The screening for polymorphs would typically involve crystallizing the compound from a variety of solvents under different conditions (e.g., temperature, pressure, evaporation rate) and analyzing the resulting solids using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Co-crystallization:

Co-crystallization is a technique used to design new crystalline solids with tailored properties by combining a target molecule with a "coformer" in a specific stoichiometric ratio. This can be a powerful method for improving the physicochemical characteristics of a compound.

Investigations into the co-crystallization of this compound would involve screening a library of potential coformers that are capable of forming non-covalent interactions, such as hydrogen bonds, with the hydrazide and phenoxy groups of the target molecule. Common coformers include carboxylic acids, amides, and other molecules with hydrogen bond donors and acceptors.

The formation of co-crystals can be attempted through various methods, including:

Solution-based methods: Slow evaporation of a solution containing both the target compound and the coformer.

Solid-state grinding: Mechanically grinding the two solid components together, sometimes with a small amount of solvent (liquid-assisted grinding).

Successful co-crystal formation would be confirmed by single-crystal X-ray diffraction, which would reveal the precise arrangement of the molecules in the crystal lattice.

Table 2: Potential Coformers for this compound Screening

Coformer NameChemical ClassRationale for Selection
Benzoic AcidCarboxylic AcidPotential for hydrogen bonding between the carboxylic acid and hydrazide groups.
IsonicotinamideAmideContains hydrogen bond donors and acceptors that can interact with the target molecule.
UreaAmideSimple molecule with strong hydrogen bonding capabilities.
Succinic AcidDicarboxylic AcidCan potentially form a 2:1 co-crystal with the target molecule.

Note: This table presents a list of potential coformers for screening purposes. The actual formation of co-crystals would need to be experimentally verified.

Research on Advanced Applications of this compound in Materials Science Not Found

Comprehensive searches for scientific literature concerning the advanced materials science applications of the chemical compound this compound have yielded no specific results. In particular, information regarding its use in the exploration of nonlinear optical (NLO) properties and the design of novel optoelectronic materials appears to be unavailable in the public domain.

The inquiries resulted in general information about unrelated compounds or broad discussions on materials for optoelectronic applications, without any specific mention of this compound. Therefore, it is not possible to provide the detailed, data-driven article as requested under the specified outline. The scientific community has not published research in this specific area that is accessible through standard search methodologies.

Future Directions and Identified Research Gaps in the Study of 2 3 Chlorophenoxy Propanohydrazide

Development of Green Chemistry Approaches for Synthesis

The future of synthesizing 2-(3-Chlorophenoxy)propanohydrazide and its analogs is geared towards environmentally friendly methods. Traditional synthesis often involves multiple steps, including the reaction of 3-chlorophenol (B135607) with a propanoic acid derivative, followed by treatment with hydrazine (B178648). Modern approaches, however, are increasingly focused on green chemistry principles to minimize waste and energy consumption.

Key advancements in this area include:

Solvent-Free Reactions: Techniques like grinding carboxylic acids with hydrazine hydrate (B1144303) at room temperature are gaining traction. researchgate.net This method simplifies the workup procedure and avoids the use of organic solvents. researchgate.net

Microwave-Assisted Synthesis: One-pot methods using microwave irradiation offer a rapid and efficient alternative to conventional heating, significantly reducing reaction times from hours to seconds. researchgate.net

High-Pressure Synthesis: The use of high hydrostatic pressure (HHP) allows for the synthesis of hydrazone derivatives without the need for solvents or acid catalysts, often resulting in nearly quantitative yields. nih.gov

Organocatalysis: L-proline is being explored as a reusable and efficient organocatalyst for synthesizing hydrazide derivatives under mild conditions. mdpi.com

These green methods not only offer environmental benefits but also often lead to higher yields and purity of the final products. researchgate.netmdpi.com

Comprehensive Pharmacological Profiling and Elucidation of Novel Biological Targets

While 2-(3-chlorophenoxy)propionic acid, a related compound, is known for its use as a plant growth regulator, the pharmacological profile of this compound itself remains largely unexplored. nih.gov The hydrazide and hydrazone functional groups are known to be present in a wide array of biologically active molecules, suggesting a rich area for investigation. nih.govmdpi.comnih.gov

Future research will likely focus on:

Broad-Spectrum Screening: Evaluating the compound against a wide range of biological targets to identify potential therapeutic applications. Hydrazide derivatives have shown promise as antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antitumor agents. mdpi.comnih.govmdpi.com

Mechanism of Action Studies: Once a biological activity is identified, elucidating the precise molecular mechanism will be crucial. This involves identifying the specific enzymes, receptors, or other proteins that the compound interacts with. nih.gov The hydrazone moiety, for instance, is known to interact with biological targets through hydrogen bonding and π–π stacking. nih.gov

Target Identification: Modern techniques such as target fishing, which can be based on molecular docking, can help in identifying potential biological targets for the compound. nih.gov

A comprehensive understanding of the compound's pharmacological profile is essential for any future drug development efforts.

Rational Design and Synthesis of Highly Potent and Selective Derivatives

Building upon the foundational structure of this compound, researchers are expected to engage in the rational design and synthesis of new derivatives with enhanced potency and selectivity. This process relies heavily on understanding the structure-activity relationship (SAR). nih.govresearchgate.netnih.gov

Key strategies in this area will include:

Structural Modifications: Systematically altering different parts of the molecule, such as the chlorophenoxy ring or the propanohydrazide side chain, to observe the effects on biological activity. mdpi.comrsc.org For example, the introduction of different substituents on the phenyl ring can significantly influence the compound's inhibitory activity against specific enzymes. nih.gov

Pharmacophore Modeling: Identifying the essential structural features (pharmacophore) required for biological activity. This information can then be used to design new molecules with improved properties. mdpi.com

Scaffold Hopping: Replacing the core structure of the molecule with a different one while maintaining the key pharmacophoric elements. nih.gov

The goal is to develop derivatives that are not only more potent but also more selective for their intended biological target, thereby reducing the potential for off-target side effects. mdpi.com

Advanced Computational Methodologies for Predictive Modeling and Drug Discovery

Computational chemistry is set to play a pivotal role in accelerating the discovery and development of novel this compound derivatives. mdpi.commdpi.com These methods allow for the prediction of a compound's properties before it is even synthesized, saving significant time and resources. malvernpanalytical.comcas.org

Future applications of computational modeling in this field include:

Molecular Docking: Simulating the binding of the compound and its derivatives to the active site of a biological target to predict binding affinity and mode of interaction. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized derivatives. mdpi.com

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound-target complex over time to assess the stability of the interaction. mdpi.commdpi.com

ADMET Prediction: Using computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates. mdpi.com

By integrating these computational approaches, researchers can prioritize the synthesis of the most promising compounds, thereby streamlining the drug discovery process. cas.orgnih.gov

Exploration of Supramolecular Assembly and Crystal Engineering Applications

The hydrazide functional group is a powerful building block in supramolecular chemistry due to its ability to form strong and directional hydrogen bonds. researchgate.net This opens up exciting possibilities for the use of this compound in the construction of novel supramolecular architectures.

Future research in this area will likely explore:

Self-Assembly: Investigating how molecules of this compound can spontaneously organize into well-defined structures, such as dimers, polymers, or even more complex assemblies like cyclic hexamers. researchgate.netresearchgate.net

Crystal Engineering: The rational design of crystalline solids with desired properties by controlling the intermolecular interactions. researchgate.net The noncovalent interactions involving the aromatic ring and the hydrazide group can be harnessed to create specific crystal packing arrangements. researchgate.net

Functional Materials: The development of new materials with unique properties based on the supramolecular assemblies of this compound and its derivatives. These could include materials for sensing, catalysis, or drug delivery. acs.orgacs.orgacs.org

The study of the supramolecular chemistry of this compound could lead to the discovery of new materials with applications far beyond the traditional scope of pharmacology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3-chlorophenoxy)propanohydrazide, and what reaction conditions influence yield?

  • Methodology : The compound can be synthesized via condensation of 3-chlorophenoxypropanoyl chloride with hydrazine hydrate under controlled pH (7–8) and temperature (0–5°C). Alternatively, hydrazide formation from esters or nitriles via nucleophilic acyl substitution is feasible. For example, hydrazides are commonly prepared by refluxing ethyl 3-(3-chlorophenoxy)propanoate with excess hydrazine hydrate in ethanol for 6–8 hours, achieving yields >80% .
  • Critical Parameters :

  • Solvent polarity (ethanol/methanol preferred for solubility).
  • Stoichiometric excess of hydrazine (1.5–2.0 equivalents).
  • Acidic/basic catalysts (e.g., acetic acid for imine formation in Schiff base derivatives) .

Q. How can spectroscopic techniques (IR, NMR) confirm the structure of this compound?

  • IR Analysis : Key peaks include N–H stretches (3100–3300 cm⁻¹ for hydrazide), C=O (1650–1700 cm⁻¹), and C–O–C (1200–1250 cm⁻¹) from the phenoxy group .
  • NMR Analysis :

  • ¹H NMR : Hydrazide NH₂ protons appear as broad singlets (δ 4.5–5.5 ppm). The phenoxy aromatic protons show splitting patterns dependent on substitution (e.g., 3-chloro substituent causes meta coupling).
  • ¹³C NMR : Carbonyl (C=O) resonates at δ 165–170 ppm; phenoxy carbons align with chlorinated aromatic systems (δ 115–135 ppm) .

Q. What crystallographic methods are suitable for resolving the solid-state structure of this compound?

  • Single-crystal X-ray diffraction (SC-XRD) using SHELX software is the gold standard. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Key metrics:

  • R-factor < 5% for high precision.
  • Hydrogen bonding networks (N–H⋯O/N interactions) stabilize the lattice .

Advanced Research Questions

Q. How do tautomeric forms of this compound influence its reactivity in Schiff base formation?

  • Mechanistic Insight : The hydrazide group exists in keto-enol tautomerism, affecting nucleophilicity. Enol form dominance (in polar aprotic solvents) enhances reactivity with aldehydes/ketones. For example, condensation with 3-chlorobenzaldehyde in methanol/chloroform (1:1) under acetic acid catalysis yields Schiff bases with >90% efficiency .
  • Experimental Design :

  • Monitor tautomer ratios via ¹H NMR in DMSO-d₆ vs. CDCl₃.
  • Kinetic studies under varying pH (3–9) to identify optimal conditions .

Q. What computational approaches (e.g., DFT, molecular docking) predict the bioactivity of this compound derivatives?

  • DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/accepting capacity. Chlorophenoxy groups increase electrophilicity, enhancing interactions with biological targets (e.g., enzyme active sites) .
  • Docking Studies : Use AutoDock Vina to simulate binding with adenylyl cyclases or antimicrobial targets. Parameters:

  • Grid box centered on catalytic residues.
  • Affinity scores < −7.0 kcal/mol indicate strong binding .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in antimicrobial assays may arise from:

  • Strain Variability : Use standardized strains (e.g., ATCC controls).
  • Solvent Effects : DMSO vs. aqueous solubility alters bioavailability.
  • Statistical Validation : Apply ANOVA with post-hoc tests (p < 0.05) to confirm significance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.